molecular formula C24H18FN5OS2 B11615752 (6Z)-3-(benzylsulfanyl)-6-{[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

(6Z)-3-(benzylsulfanyl)-6-{[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

Cat. No.: B11615752
M. Wt: 475.6 g/mol
InChI Key: IPQMDDQIMQZLEI-HHGYXRTLSA-N
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Description

The compound (6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiadiazolopyrimidines. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a fluorophenylmethyl group, and a pyrrolyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core thiadiazolopyrimidine structure, followed by the introduction of the benzylsulfanyl, fluorophenylmethyl, and pyrrolyl groups through various substitution reactions. Common reagents used in these reactions include sulfur-containing compounds, fluorinated aromatic compounds, and pyrrole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The benzylsulfanyl and fluorophenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the imino group can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as a bioactive molecule with various pharmacological properties. Studies have investigated its effects on cellular processes, enzyme activity, and receptor binding, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, (6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE is being explored for its potential as a therapeutic agent. Its unique structure and biological activity make it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of (6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-CHLOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE
  • (6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-METHOXYPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE

Uniqueness

The uniqueness of (6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and its potential biological activity. The presence of the fluorophenylmethyl group, in particular, may confer unique properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H18FN5OS2

Molecular Weight

475.6 g/mol

IUPAC Name

(6Z)-3-benzylsulfanyl-6-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methylidene]-5-imino-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

InChI

InChI=1S/C24H18FN5OS2/c25-18-10-8-16(9-11-18)14-29-12-4-7-19(29)13-20-21(26)30-23(27-22(20)31)33-28-24(30)32-15-17-5-2-1-3-6-17/h1-13,26H,14-15H2/b20-13-,26-21?

InChI Key

IPQMDDQIMQZLEI-HHGYXRTLSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NSC3=NC(=O)/C(=C\C4=CC=CN4CC5=CC=C(C=C5)F)/C(=N)N32

Canonical SMILES

C1=CC=C(C=C1)CSC2=NSC3=NC(=O)C(=CC4=CC=CN4CC5=CC=C(C=C5)F)C(=N)N32

Origin of Product

United States

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